molecular formula C7H9NO2S B13343282 3-(Thiazol-4-yl)butanoic acid

3-(Thiazol-4-yl)butanoic acid

Cat. No.: B13343282
M. Wt: 171.22 g/mol
InChI Key: QBXOAJPSSNUBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Thiazol-4-yl)butanoic acid is an organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-(Thiazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

3-(Thiazol-4-yl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiazol-4-yl)butanoic acid involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 3-(Thiazol-4-yl)butanoic acid is unique due to its specific structure, which combines the thiazole ring with a butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)butanoic acid

InChI

InChI=1S/C7H9NO2S/c1-5(2-7(9)10)6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10)

InChI Key

QBXOAJPSSNUBHF-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CSC=N1

Origin of Product

United States

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